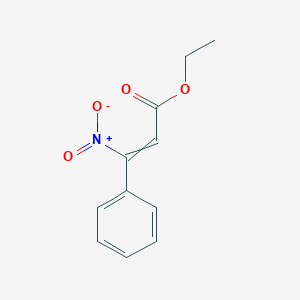
Ethyl 3-nitro-3-phenylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-nitro-3-phenylprop-2-enoate is an organic compound with the molecular formula C11H11NO4. It is a nitro-substituted derivative of ethyl cinnamate and is known for its applications in various fields of scientific research. This compound is characterized by its slightly cinnamonic odor and its ability to undergo polymerization under the influence of light and heat .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-nitro-3-phenylprop-2-enoate can be synthesized through the nitration of ethyl cinnamate. The nitration process involves the introduction of a nitro group (-NO2) into the aromatic ring of ethyl cinnamate. This reaction typically requires a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale nitration reactors. The process is optimized to achieve high yields and purity of the product. The reaction mixture is carefully monitored, and the product is purified through techniques such as recrystallization or distillation to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-nitro-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be reduced to form ethyl 3-amino-3-phenylprop-2-enoate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Ethyl 3-amino-3-phenylprop-2-enoate.
Reduction: Ethyl 3-amino-3-phenylprop-2-enoate.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Ethyl 3-nitro-3-phenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its cinnamonic odor.
Mecanismo De Acción
The mechanism of action of ethyl 3-nitro-3-phenylprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its reactivity and biological activity. For example, the compound can inhibit mitochondrial pyruvate transport by binding to specific sites on the mitochondrial membrane, thereby affecting cellular respiration and energy production .
Comparación Con Compuestos Similares
Ethyl 3-nitro-3-phenylprop-2-enoate can be compared with other similar compounds such as:
Ethyl cinnamate: Lacks the nitro group and has different reactivity and applications.
Ethyl 3-amino-3-phenylprop-2-enoate: The amino derivative with distinct chemical and biological properties.
Ethyl 3-phenylprop-2-enoate: Another derivative with different substituents and reactivity
The uniqueness of this compound lies in its nitro group, which imparts specific chemical reactivity and potential biological activities that are not observed in its analogs.
Propiedades
Número CAS |
52194-45-3 |
|---|---|
Fórmula molecular |
C11H11NO4 |
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
ethyl 3-nitro-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H11NO4/c1-2-16-11(13)8-10(12(14)15)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Clave InChI |
AQYUKJJXFJAXIT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C1=CC=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


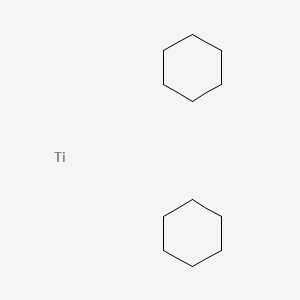
![N'-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide](/img/structure/B14656148.png)
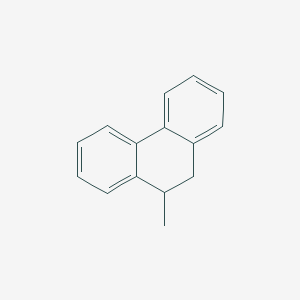

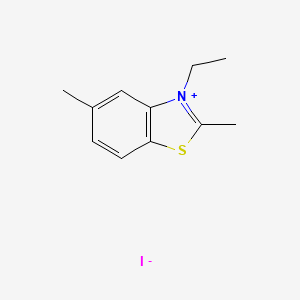

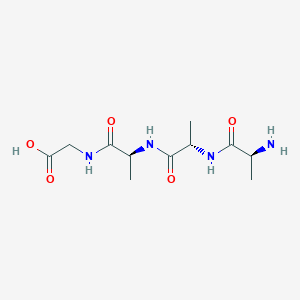
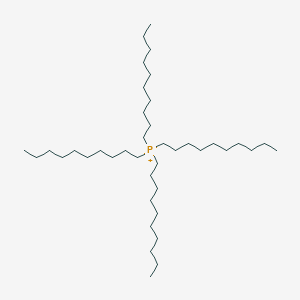
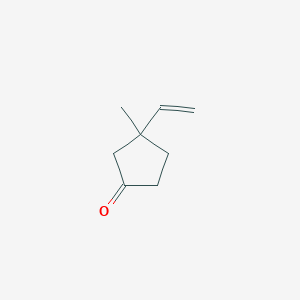
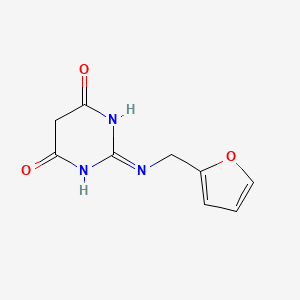
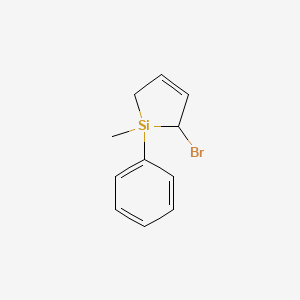
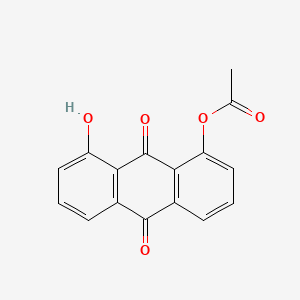
![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanenitrile](/img/structure/B14656221.png)

